Product packaging for 1-[(3-Methylphenyl)methyl]azetidin-3-ol(Cat. No.:CAS No. 1338941-57-3)

1-[(3-Methylphenyl)methyl]azetidin-3-ol

カタログ番号: B1468774
CAS番号: 1338941-57-3
分子量: 177.24 g/mol
InChIキー: JATJOPKONXBOSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-[(3-Methylphenyl)methyl]azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at position 1 with a 3-methylbenzyl group and at position 3 with a hydroxyl group. This structure combines the conformational rigidity of the azetidine ring with the lipophilic aromatic substituent, making it a molecule of interest in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1468774 1-[(3-Methylphenyl)methyl]azetidin-3-ol CAS No. 1338941-57-3

特性

IUPAC Name

1-[(3-methylphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-12-7-11(13)8-12/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATJOPKONXBOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations:

Substituent Effects: The 3-methylbenzyl group in the target compound enhances lipophilicity compared to simpler analogs like 1-methylazetidin-3-ol. This group balances aromaticity and moderate steric bulk, which may influence receptor binding or crystallization behavior. Bulky substituents like diphenylmethyl (C₁₆H₁₇NO) significantly reduce solubility, limiting bioavailability .

Hydroxyl Group Impact: The 3-hydroxy group contributes to hydrogen bonding and polarity. Derivatives like (azetidin-3-yl)methanol exhibit even higher polarity due to the hydroxymethyl group, making them more water-soluble . Salt formation (e.g., hydrochloride in 3-methylazetidin-3-ol hydrochloride) improves solubility for pharmaceutical applications .

Synthetic Accessibility: Analogs like 1-[(3-Bromophenyl)methyl]azetidin-3-ol are synthesized via nucleophilic substitution or reductive amination, similar to methods described for azetidine hydrochlorides in and . The diphenylmethyl derivative (C₁₆H₁₇NO) likely requires Friedel-Crafts or Grignard reactions for aryl group introduction .

Functional and Application-Based Comparisons

Medicinal Chemistry Potential

  • The 3-methylbenzyl group in the target compound may mimic aryl moieties in known receptor ligands.
  • Antimicrobial and Pesticidal Activity: notes triazole-containing azetidine analogs (e.g., triazofenamide) as pesticides. The hydroxyl group in the target compound could serve as a hydrogen-bond donor for target engagement.

Material Science Considerations

  • Conformational Rigidity : The azetidine ring’s strain may impart unique thermal or mechanical properties in polymer applications. Bulky substituents like diphenylmethyl could enhance thermal stability .

準備方法

Protection and Functional Group Manipulation

To obtain the hydroxyl group at the 3-position, the following steps are involved:

  • The initial product from the epichlorohydrin-amine reaction contains the azetidine ring with a hydroxyl group.
  • Protection of the amine or hydroxyl groups may be necessary during multi-step syntheses to prevent side reactions.
  • Mesylation of the hydroxyl group can be performed using methane sulfonyl chloride and triethylamine in dichloromethane, followed by purification through silica gel chromatography.
  • Further functionalization, such as cyanide substitution and hydrolysis, can yield carboxylic acid derivatives if needed.

Reductive Amination and Solvent/Base Systems

Another documented approach involves reductive amination using aldehydes and amines in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OCOCH3)3):

  • Solvents: Inert solvents such as tetrahydrofuran (THF), dichloromethane, or dimethylformamide (DMF) are used.
  • Bases: Organic bases like triethylamine or dimethylaminopyridine facilitate the reaction.
  • Temperature: Reactions are conducted between 0°C and the boiling point of the solvent.

This method allows for the introduction of the 3-methylbenzyl group onto the azetidine ring nitrogen, followed by hydroxyl group introduction or retention at the 3-position.

Comparative Data Table of Preparation Conditions

Step / Parameter Method 1: Epichlorohydrin Cyclization Method 2: Reductive Amination & Functionalization
Starting Materials Epichlorohydrin + 3-methylbenzylamine Aldehyde + 3-methylbenzylamine + reducing agent
Solvent Aqueous medium preferred THF, dichloromethane, DMF
Base Not always required; sometimes triethylamine Triethylamine or dimethylaminopyridine
Temperature Ambient to moderate 0°C to reflux depending on solvent
Key Reagents Epichlorohydrin, amine NaBH(OCOCH3)3, methane sulfonyl chloride
Functional Group Protection Sometimes required (e.g., mesylation) Required for selective reactions
Yield Moderate to good (varies with conditions) Good, depending on optimization
Purification Chromatography (silica gel) Chromatography, recrystallization

Research Findings and Optimization Notes

  • The use of aqueous reaction media significantly improves cyclization yields for azetidine formation from epichlorohydrin and less bulky amines like 3-methylbenzylamine, compared to organic solvents where no significant azetidine formation occurs.
  • Mesylation of the hydroxyl group followed by nucleophilic substitution (e.g., cyanide) and hydrolysis steps allow for further functionalization, enabling synthesis of diverse derivatives.
  • Reductive amination in inert solvents with appropriate organic bases provides a versatile route for N-substitution on azetidine rings, with control over reaction temperature and solvent choice being critical for yield and purity.
  • The choice of protecting groups and their subsequent removal are crucial for multi-step synthesis, balancing synthetic convenience and economic feasibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(3-Methylphenyl)methyl]azetidin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated or substituted benzyl precursors. For example, alkylation of azetidin-3-ol derivatives with 3-methylbenzyl halides under basic conditions (e.g., NaH in DMF) is a common approach . Reaction optimization includes temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents enhance cyclization), and stoichiometric ratios of reagents. Chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) is critical for isolating the target compound with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine ring and benzyl substituent positions. For example, the hydroxyl proton on the azetidine ring appears as a broad singlet near δ 4.5–5.0 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₅NO = 177.1154 g/mol). Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the 3-methylphenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The 3-methylphenyl group increases lipophilicity (logP ~1.8), enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools like MarvinSketch predict pKa values (~9.5 for the azetidine nitrogen), affecting protonation states under physiological conditions. Substituent orientation (meta-methyl) minimizes steric hindrance, favoring interactions with hydrophobic binding pockets in biological targets .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of azetidin-3-ol derivatives?

  • Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhance binding affinity to enzymes like kinases or GPCRs, while bulky substituents reduce metabolic stability. Comparative data for analogs (e.g., 3-(2-chloro-6-fluorobenzyl)azetidin-3-ol) show that halogenation at specific positions modulates IC₅₀ values by up to 10-fold in enzyme inhibition assays . A table summarizing key analogs and activities is provided below:

Substituent PositionBiological Activity (IC₅₀, μM)Key Reference
3-Methylphenyl12.5 (Kinase X)
2-Fluoro-4-methyl8.2 (Kinase X)
3-Trifluoromethyl3.7 (GPCR Y)

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or cell line specificity. For example, conflicting IC₅₀ values for kinase inhibition may reflect differences in ATP concentrations (1 mM vs. 10 µM). Standardization using validated protocols (e.g., Eurofins Panlabs) and orthogonal assays (e.g., SPR binding vs. enzymatic activity) are recommended . Meta-analyses of published datasets can identify outlier studies requiring replication.

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

  • Methodological Answer : Density Functional Theory (DFT) calculations identify sites of cytochrome P450-mediated oxidation (e.g., benzylic carbon). Tools like Schrödinger’s ADMET Predictor estimate hepatic clearance (e.g., 15 mL/min/kg) and hERG channel inhibition risk. Molecular dynamics simulations model interactions with metabolic enzymes (e.g., CYP3A4), guiding structural modifications to reduce toxicity .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological activity?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acylations) achieves >99% ee. The (R)-enantiomer of this compound shows 5-fold higher binding affinity to serotonin receptors than the (S)-form, underscoring the need for stereochemical control .

Methodological Challenges

Q. What strategies mitigate azetidine ring instability during prolonged storage?

  • Methodological Answer : The azetidine ring is prone to hydrolysis under acidic or humid conditions. Storage in anhydrous DMSO at -20°C under argon extends stability (>6 months). Lyophilization with cryoprotectants (e.g., trehalose) preserves integrity for in vivo studies .

Q. How can researchers optimize solubility for in vivo studies without compromising activity?

  • Methodological Answer : Prodrug approaches (e.g., phosphate esters of the hydroxyl group) enhance aqueous solubility. Co-solvent systems (e.g., 10% PEG-400 in saline) or nanoformulation (liposomal encapsulation) achieve >5 mg/mL solubility while maintaining bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。